2'-Cyano-3-(2,3-dimethylphenyl)propiophenone

Description

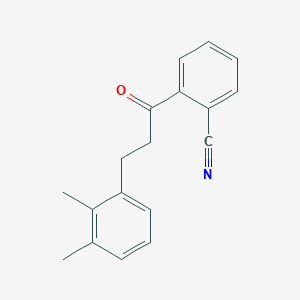

2'-Cyano-3-(2,3-dimethylphenyl)propiophenone (CAS: 898769-11-4) is a substituted propiophenone derivative with the molecular formula C₁₈H₁₇NO and a molecular weight of 263.3 g/mol . Its structure features a cyano group (-CN) at the 2' position of the propiophenone backbone and a 2,3-dimethylphenyl substituent at the 3-position.

Properties

IUPAC Name |

2-[3-(2,3-dimethylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-6-5-8-15(14(13)2)10-11-18(20)17-9-4-3-7-16(17)12-19/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCFDCNTUFZNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644617 | |

| Record name | 2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-11-4 | |

| Record name | 2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods:

In an industrial setting, the production of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

2’-Cyano-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts to yield primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines.

Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

2’-Cyano-3-(2,3-dimethylphenyl)propiophenone is utilized in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry: As an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Molecular Diversity

The compound belongs to a family of cyano-substituted propiophenones with varying dimethylphenyl substituents. Key analogues include:

Key Observations :

- All analogues share the same molecular formula and cyano group but differ in the position of methyl groups on the phenyl ring.

Comparison with Non-Cyano Analogues

4'-Cyano-3-(2,6-dimethylphenyl)propiophenone

- CAS: Not specified; molecular weight 263.3 g/mol .

- Key Differences: The cyano group is at the 4' position instead of 2', and the phenyl substituent is 2,6-dimethyl.

2',3'-Dichloro-3-(2,5-dimethylphenyl)propiophenone

Biological Activity

2'-Cyano-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898769-11-4) is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a cyano group and a dimethylphenyl moiety, is of interest in various fields including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO. Its structure features a cyano group (-C≡N) attached to a propiophenone backbone, which may influence its interaction with biological targets.

The biological activity of this compound is likely mediated through its ability to interact with various molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and participate in electrostatic interactions, enhancing the compound's binding affinity. These interactions may modulate key biological pathways, leading to physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the growth of specific cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which could be relevant for therapeutic applications.

- Antimicrobial Properties : Some studies have explored its effectiveness against various microbial strains.

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Study : A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

- Enzyme Inhibition Research : Research examining the inhibition of protein kinases revealed that this compound could effectively reduce kinase activity by approximately 50% at a concentration of 5 µM, suggesting its potential as a lead compound for drug development targeting kinase-related pathways.

- Antimicrobial Activity Assessment : In vitro tests showed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 20 µg/mL and 25 µg/mL respectively.

Q & A

Q. What synthetic methodologies are recommended for preparing 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone in academic laboratories?

- Methodological Answer : A multi-step approach is typically employed:

Electrophilic Substitution : Start with a substituted propiophenone scaffold. Introduce the cyano group via nucleophilic attack using KCN or TMSCN under controlled pH conditions.

Aromatic Coupling : React with 2,3-dimethylphenylboronic acid via Suzuki-Miyaura coupling to install the aryl group, using Pd(PPh₃)₄ as a catalyst and a base like Na₂CO₃ .

Purification : Column chromatography (silica gel, hexane/EtOAC gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>95% by HPLC).

Critical Parameters: Monitor reaction progress via TLC and optimize catalyst loading to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the cyano group (δ ~110-120 ppm in ¹³C) and aryl methyl groups (δ ~2.2-2.5 ppm in ¹H). Compare chemical shifts with structurally similar compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) .

- IR Spectroscopy : Identify the C≡N stretch (~2240 cm⁻¹) and ketone C=O stretch (~1680 cm⁻¹).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for perfluoroalkylsulfonyl propiophenone derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential cyanide release.

- Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in structural elucidation of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. methyl protons) by correlating coupling patterns and carbon-proton connectivity.

- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ADF). For example, crystallographic data from Cambridge Structural Database (CCDC 2163755) can validate predicted geometries .

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded regions.

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance Suzuki coupling efficiency.

- Solvent Selection : Use polar aprotic solvents (DMF or THF) for cyanation steps to stabilize intermediates.

- Byproduct Mitigation : Add molecular sieves to absorb water in moisture-sensitive reactions, reducing hydrolysis of the nitrile group .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing cyano group directs electrophiles to the meta position of the aryl ring.

- Molecular Docking : Study interactions with biological targets (e.g., α2 adrenoreceptors, as seen in dexmedetomidine derivatives) to design analogs with enhanced binding .

- Reaction Pathway Simulation : Use software like Schrödinger Maestro to simulate transition states in cyano group transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.